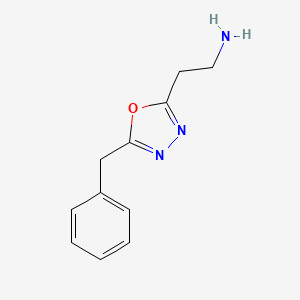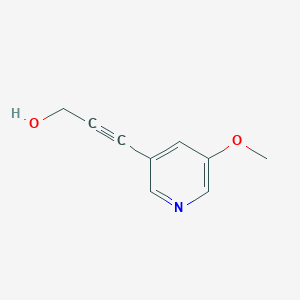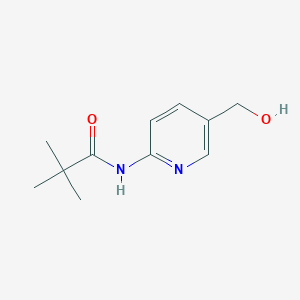
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine” is an organic compound with the molecular formula C10H11N3O . It belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
Oxadiazoles, including “this compound”, have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of oxadiazoles involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring system, which includes two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .Chemical Reactions Analysis
The chemical reactions of “this compound” involve the reaction of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and/or 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine with some acid chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, boiling point of 353.1±52.0 °C at 760 mmHg, and a flash point of 167.4±30.7 °C . It has a molar refractivity of 52.5±0.3 cm3 and a molar volume of 158.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Microwave Promoted Synthesis: A study demonstrated the synthesis of various 1,3,4-oxadiazole derivatives, including similar compounds to 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine, using microwave-accelerated solvent-free conditions, suggesting a method for efficient synthesis of such compounds (Lei et al., 2013).
Anticancer Properties
- Anticancer Activity of Benzimidazoles with Oxadiazole Nucleus: Research has shown that benzimidazoles bearing the 1,3,4-oxadiazole nucleus, similar in structure to the compound , possess significant anticancer activities (Rashid et al., 2012).
Antimicrobial and Anti-inflammatory Applications
- Antimicrobial Activity: Studies have synthesized 1,3,4-oxadiazole derivatives and evaluated them for their antimicrobial properties, indicating potential applications in this area (Rajeeva et al., 2009).
- Anti-inflammatory Agents: Certain 1,3,4-oxadiazole derivatives have been identified as having anti-inflammatory properties, suggesting the potential of similar compounds for therapeutic use (Rapolu et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition Properties: Research on 1,3,4-oxadiazole derivatives has also explored their use as corrosion inhibitors, particularly in the context of protecting metals in acidic environments (Ammal et al., 2018).
Photo-luminescent Properties
- Photo-luminescent Property of Mesogens: Some 1,3,4-oxadiazole derivatives have been studied for their photoluminescent properties, which can be utilized in various optical and electronic applications (Han et al., 2010).
Antioxidant Activities
- Antioxidant Activities: Certain 1,3,4-oxadiazole derivatives have shown promising antioxidant activities, which could be explored for potential health benefits (Rabie et al., 2016).
Zukünftige Richtungen
Oxadiazoles, including “2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine”, have established their potential for a wide range of applications . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Therefore, the future directions of this compound could involve further exploration of its potential applications in these fields.
Wirkmechanismus
Target of Action
It’s known that 1,3,4-oxadiazoles, a class of compounds to which this molecule belongs, have been used in the treatment of various diseases in humans and animals . They exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Mode of Action
Compounds with the 1,3,4-oxadiazole moiety are known to interact with their targets in a variety of ways, leading to the wide range of biological activities mentioned above .
Biochemical Pathways
1,3,4-oxadiazoles are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
In silico adme prediction has been mentioned for similar compounds , suggesting that computational methods could be used to predict these properties for this compound.
Result of Action
It’s known that many oxadiazole derivatives exhibit a wide range of biological activities, suggesting that this compound could have similar effects .
Biochemische Analyse
Biochemical Properties
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interacting with bacterial cell wall components . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit glycogen synthase kinase 3 (GSK-3), a key regulator of cellular proliferation and differentiation . This inhibition can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy. In vitro studies have shown that the compound remains stable under certain conditions but may degrade under others . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses may exhibit therapeutic effects, while higher doses can lead to toxicity. For example, studies have shown that at higher doses, the compound can cause adverse effects such as liver toxicity and oxidative stress . Threshold effects have also been observed, indicating a narrow therapeutic window.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals play a crucial role in this localization process . Understanding the subcellular distribution can provide insights into the compound’s mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(5-benzyl-1,3,4-oxadiazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-7-6-10-13-14-11(15-10)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQKPPASFROPOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640520 |
Source


|
| Record name | 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017232-95-9 |
Source


|
| Record name | 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325005.png)
![5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325006.png)
![5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325008.png)
![5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325009.png)
![1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325011.png)
![5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325014.png)
![3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325015.png)
![3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325016.png)
![1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide](/img/structure/B1325018.png)
![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1325019.png)